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Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

Cat. No.: B1266507

An overview of the synthesis of 2-Amino-4-morpholino-s-triazine, a compound of interest for
its potential therapeutic applications, is provided in this application note. The protocol details a
method for its preparation, which is accessible to researchers and scientists in the field of drug
development.

Application Notes

The synthesis of 2-Amino-4-morpholino-s-triazine is based on the sequential nucleophilic
substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The
differential reactivity of the chlorine atoms at various temperatures allows for a controlled,
stepwise introduction of different nucleophiles. The first substitution is typically carried out at a
low temperature (0-5 °C), the second at room temperature, and the third at an elevated
temperature.[1][2] This graded reactivity is crucial for the selective synthesis of asymmetrically
substituted s-triazines.

For the synthesis of 2-Amino-4-morpholino-s-triazine, either morpholine or an amino group
source can be introduced first. The order of addition of the nucleophiles is a critical parameter
in the overall synthetic strategy. The use of a base, such as sodium bicarbonate or potassium
carbonate, is required to neutralize the hydrogen chloride that is generated during the reaction.
[3][4][5] The final product is often purified by precipitation in ice-cold water followed by
recrystallization.

Substituted s-triazine derivatives are a class of compounds that have garnered significant
interest in medicinal chemistry due to their wide range of biological activities, including
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anticancer properties.[6][7][8] Some of these derivatives have been identified as inhibitors of

signaling pathways, such as the PIBK/mTOR pathway, which are often dysregulated in cancer.

[6]1°]

Experimental Protocols
Synthesis of 2,4-dichloro-6-morpholino-s-triazine
(Intermediate 1)

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, dissolve cyanuric chloride (10 mmol) in 100 mL of
acetone. Cool the solution to 0-5 °C using an ice bath.

Addition of Morpholine: In a separate beaker, dissolve morpholine (10 mmol) in 50 mL of
acetone. Add this solution dropwise to the cooled cyanuric chloride solution over a period of
1 hour, ensuring the temperature is maintained between 0-5 °C.

Base Addition: Concurrently, add a solution of sodium bicarbonate (12 mmol) in 50 mL of
water dropwise to neutralize the HCI formed during the reaction.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC).

Work-up: Once the reaction is complete, pour the mixture into 500 mL of crushed ice with
stirring.

Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to
yield 2,4-dichloro-6-morpholino-s-triazine.

Synthesis of 2-Amino-4-morpholino-s-triazine (Final
Product)

Reaction Setup: In a sealed reaction vessel, dissolve the 2,4-dichloro-6-morpholino-s-
triazine intermediate (10 mmol) in 100 mL of ethanol.

Addition of Ammonia: Add an excess of aqueous ammonia (25%, 50 mL) to the solution.
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e Reaction Conditions: Heat the mixture to 80 °C and maintain it at this temperature for 4-6
hours.

e Reaction Monitoring: Monitor the reaction by TLC.
o Work-up: After completion, cool the reaction mixture to room temperature.

e |solation and Purification: Remove the solvent under reduced pressure. Wash the resulting
solid with cold water and recrystallize from an appropriate solvent system (e.g.,
ethanol/water) to obtain pure 2-Amino-4-morpholino-s-triazine.

Data Presentation

Molecular

Molecular . Typical Yield Melting Point
Compound Weight ( g/mol
Formula ) (%) (°C)
2,4-dichloro-6-
morpholino-s- C7HsCI2N4O 235.07 85-95 155-158
triazine
2-Amino-4-
morpholino-s- C7H11NsO 181.19 70-85 245-247[10]
triazine
Visualizations
Synthesis Workflow
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Synthesis of 2-Amino-4-morpholino-s-triazine

Morpholine, NaHCO3 Agueous Ammonia

Cyanuric Chloride Acetone, 0-5°C Ethanol, 80°C

IStep 1

\

2,4-dichloro-6-morpholino-s-triazine

[Step 2

\

2-Amino-4-morpholino-s-triazine

Click to download full resolution via product page

Caption: Synthetic route for 2-Amino-4-morpholino-s-triazine.

Potential Signaling Pathway
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Potential Target: PI3BK/mTOR Signaling Pathway

2-Amino-4-morpholino-s-triazine Receptor Tyrosine Kinase (RTK)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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